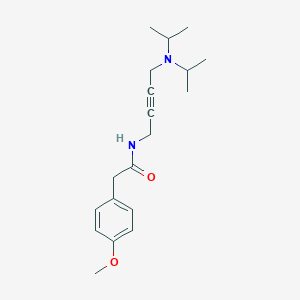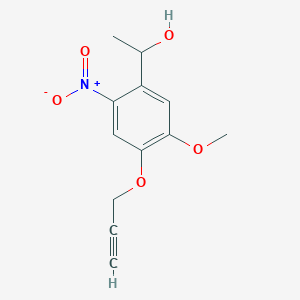
N-(4-(diisopropylamino)but-2-yn-1-yl)-2-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(diisopropylamino)but-2-yn-1-yl)-2-(4-methoxyphenyl)acetamide, also known as DIBMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DIBMA is a small molecule that belongs to the class of amides and has a molecular weight of 308.43 g/mol.
Scientific Research Applications
Research Applications of Similar Chemical Compounds
1. Chemical Synthesis and Green Chemistry
Compounds similar to N-(4-(diisopropylamino)but-2-yn-1-yl)-2-(4-methoxyphenyl)acetamide are often subjects of research in chemical synthesis, particularly in the development of new synthetic routes that are more environmentally friendly. For example, studies have focused on the green synthesis of related compounds, aiming at reducing the environmental impact of chemical production processes. The emphasis is on utilizing less hazardous solvents and promoting reactions under milder conditions to enhance safety and sustainability (Reddy et al., 2014).
2. Biocatalysis in Agrochemical Production
Certain acetamide derivatives are crucial for the production of agrochemicals, such as herbicides. Research in biocatalysis has led to the development of high-productivity biocatalytic processes for synthesizing chiral amines that are key components of chloroacetamide herbicides. Through enzyme and reaction engineering, these processes have been optimized for higher selectivity, stability, and overall productivity, highlighting the role of biotechnology in sustainable agrochemical manufacturing (Matcham et al., 1999).
3. Pharmacological and Biomedical Research
Amide derivatives, including those related to this compound, are explored for their potential pharmacological effects. Research has been conducted into their anti-inflammatory, analgesic, and antipyretic properties, with some compounds showing promising results in preclinical assessments. This includes the synthesis of novel acetamide derivatives and their evaluation for potential medical applications (Rani et al., 2016).
properties
IUPAC Name |
N-[4-[di(propan-2-yl)amino]but-2-ynyl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-15(2)21(16(3)4)13-7-6-12-20-19(22)14-17-8-10-18(23-5)11-9-17/h8-11,15-16H,12-14H2,1-5H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBZVZNCZFIGGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#CCNC(=O)CC1=CC=C(C=C1)OC)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2357120.png)




![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-phenoxybenzamide](/img/structure/B2357127.png)
![4-(4-chlorophenyl)-N-[(Z)-1-pyridin-4-ylethylideneamino]-1,3-thiazol-2-amine](/img/structure/B2357129.png)

![(3-(benzyloxy)phenyl)((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2357132.png)
![5-Benzyl-2-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2357133.png)
![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methoxybenzyl)acetamide](/img/structure/B2357134.png)
![Tert-butyl 4-[2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B2357135.png)